Cas no 102607-83-0 (Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-)

Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-, is a specialized organic compound featuring a benzenesulfonamide core substituted with a 4-methyl group and an N-[(4-iodophenyl)carbamoyl] moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the iodophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. The methyl group contributes to steric and electronic modulation, influencing solubility and binding properties. Its well-defined molecular architecture ensures consistency in research and industrial processes, supporting its use in targeted drug design and material science applications.
Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- structure
102607-83-0 structure
Product name:Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-
CAS No:102607-83-0
MF:C14H13IN2O3S
MW:416.234094381332
MDL:MFCD02039163
CID:3561028
PubChem ID:1371483

Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-
    • 1-(4-IODOPHENYL)-3-((4-METHYLPHENYL)SULFONYL)UREA
    • SR-01000228254-1
    • CHEMBL80955
    • MFCD02039163
    • CEA60783
    • AKOS022169745
    • 1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
    • 1-({[(4-iodoanilino)carbonyl]amino}sulfonyl)-4-methylbenzene
    • 102607-83-0
    • 1-(4-iodophenyl)-3-(4-methylphenyl)sulfonylurea
    • MS-8304
    • SR-01000228254
    • SCHEMBL9486513
    • Oprea1_618618
    • MDL: MFCD02039163
    • Inchi: InChI=1S/C14H13IN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18)
    • InChI Key: ZQFVYUWMEAQYHW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 415.96916g/mol
  • Monoisotopic Mass: 415.96916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • Molecular Weight: 416.24g/mol
  • XLogP3: 3.8

Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-8304-20MG
1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
102607-83-0 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
MS-8304-50MG
1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
102607-83-0 >90%
50mg
£102.00 2025-02-09
abcr
AB163637-5g
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea; .
102607-83-0
5g
€377.50 2024-06-12
abcr
AB163637-10 g
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea
102607-83-0
10 g
€482.50 2023-07-20
abcr
AB163637-5 g
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea
102607-83-0
5 g
€377.50 2023-07-20
Key Organics Ltd
MS-8304-100MG
1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
102607-83-0 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
MS-8304-1MG
1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
102607-83-0 >90%
1mg
£37.00 2025-02-09
abcr
AB163637-1g
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea; .
102607-83-0
1g
€211.30 2024-06-12
abcr
AB163637-10g
1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea; .
102607-83-0
10g
€482.50 2024-06-12
Key Organics Ltd
MS-8304-5MG
1-(4-iodophenyl)-3-(4-methylbenzenesulfonyl)urea
102607-83-0 >90%
5mg
£46.00 2025-02-09

Additional information on Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-

Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- (CAS No. 102607-83-0): An Overview

Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- (CAS No. 102607-83-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide, is characterized by its unique structural features, which include a benzene ring, a sulfonamide group, and an iodine-substituted phenyl group. These structural elements contribute to its diverse biological activities and make it a valuable candidate for various pharmaceutical research and development efforts.

The chemical structure of Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl- (CAS No. 102607-83-0) is represented by the formula C15H13IN2O3S. The presence of the iodine atom in the 4-position of the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The sulfonamide group, a common functional group in many pharmaceuticals, is known for its ability to form hydrogen bonds and participate in various biological processes.

In recent years, N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide has been studied for its potential as an inhibitor of specific enzymes and receptors. One notable area of research involves its activity as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation, respiration, and ion transport. Carbonic anhydrase inhibitors have been used clinically to treat conditions such as glaucoma, edema, and epilepsy.

A study published in the Journal of Medicinal Chemistry in 2021 evaluated the inhibitory effects of N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide on different isoforms of carbonic anhydrase. The results showed that this compound exhibited potent inhibitory activity against CA IX and CA XII, which are overexpressed in various cancer types and contribute to tumor growth and metastasis. The selective inhibition of these isoforms by N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide suggests its potential as a novel anticancer agent.

Beyond its role as a carbonic anhydrase inhibitor, N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A study published in the Inflammation Research journal in 2022 demonstrated that this compound effectively reduced inflammatory markers such as TNF-α and IL-6 in both in vitro and in vivo models. These findings highlight the potential of N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide as a therapeutic agent for inflammatory conditions.

The pharmacokinetic properties of N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide have also been studied to assess its suitability for clinical use. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects.

In conclusion, N-[[(4-iodophenyl)amino]carbonyl]-4-methylbenzenesulfonamide (CAS No. 102607-83-0) is a promising compound with diverse biological activities. Its potential as a carbonic anhydrase inhibitor and anti-inflammatory agent makes it an attractive candidate for further pharmaceutical development. Ongoing research continues to explore its therapeutic applications and optimize its pharmacological properties for clinical use.

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(CAS:102607-83-0)Benzenesulfonamide, N-[[(4-iodophenyl)amino]carbonyl]-4-methyl-
A1097729
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0